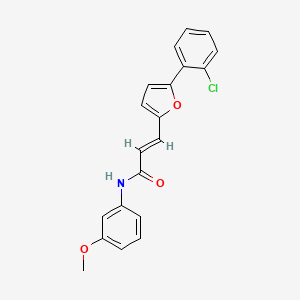

3-(5-(2-Chlorophenyl)-2-furyl)-N-(3-methoxyphenyl)-2-propenamide

Description

The compound 3-(5-(2-Chlorophenyl)-2-furyl)-N-(3-methoxyphenyl)-2-propenamide (hereafter referred to as the "target compound") is a propenamide derivative featuring a 2-chlorophenyl-substituted furan ring and a 3-methoxyphenyl amide group.

Properties

CAS No. |

853348-25-1 |

|---|---|

Molecular Formula |

C20H16ClNO3 |

Molecular Weight |

353.8 g/mol |

IUPAC Name |

(E)-3-[5-(2-chlorophenyl)furan-2-yl]-N-(3-methoxyphenyl)prop-2-enamide |

InChI |

InChI=1S/C20H16ClNO3/c1-24-16-6-4-5-14(13-16)22-20(23)12-10-15-9-11-19(25-15)17-7-2-3-8-18(17)21/h2-13H,1H3,(H,22,23)/b12-10+ |

InChI Key |

KEPMIMGJTVXRAZ-ZRDIBKRKSA-N |

Isomeric SMILES |

COC1=CC=CC(=C1)NC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3Cl |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C=CC2=CC=C(O2)C3=CC=CC=C3Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(2-Chlorophenyl)-2-furyl)-N-(3-methoxyphenyl)-2-propenamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Furyl Intermediate: The initial step involves the synthesis of the 5-(2-chlorophenyl)-2-furyl intermediate through a reaction between 2-chlorobenzaldehyde and furfural in the presence of a base such as sodium hydroxide.

Amidation Reaction: The furyl intermediate is then reacted with 3-methoxyaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired propenamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-(2-Chlorophenyl)-2-furyl)-N-(3-methoxyphenyl)-2-propenamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(5-(2-Chlorophenyl)-2-furyl)-N-(3-methoxyphenyl)-2-propenamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-(2-Chlorophenyl)-2-furyl)-N-(3-methoxyphenyl)-2-propenamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s activity and physicochemical properties can be inferred by comparing it to analogues with modifications in:

Furyl ring substituents (position and type of halogens or functional groups).

Amide-linked aromatic group (substituents on the phenyl ring, e.g., methoxy, chloro, methyl).

Stereochemistry (E/Z configuration of the propenamide double bond).

Table 1: Structural and Functional Comparison of Analogues

Key Observations:

- Furyl Substituents: The 2-chlorophenyl group in the target compound and its analogues (e.g., ) may enhance π-π stacking interactions in hydrophobic binding pockets compared to 4-substituted chlorophenyl groups (e.g., SB-366791 ).

- Amide-Linked Aromatic Groups: The 3-methoxyphenyl group in the target compound and SB-366791 introduces electron-donating effects, which may improve solubility or hydrogen bonding compared to chloro/methyl groups (e.g., ).

- Stereochemistry :

Hypothetical Pharmacological Implications

- Target Compound vs. SB-366791 : The shift from 4-chlorophenyl (SB-366791) to 2-chlorophenyl may alter selectivity for receptors like TRPV1, as substituent position impacts ligand-receptor fit .

- Methoxy vs. Chloro/Methyl Groups : The 3-methoxy group’s electron-donating nature could enhance binding to polar residues in enzyme active sites compared to lipophilic chloro/methyl groups .

Biological Activity

3-(5-(2-Chlorophenyl)-2-furyl)-N-(3-methoxyphenyl)-2-propenamide, also known as a derivative of furyl and phenyl compounds, has garnered attention for its potential biological activities. This compound's structure suggests various pharmacological properties, particularly in the context of pain modulation and neuroprotection.

Chemical Structure and Properties

- Molecular Formula : C20H15ClNO3

- SMILES Notation : COC1=C(C=C(C=C1)Cl)NC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3Cl

- InChIKey : MSFASECOKCPQBT-DHZHZOJOSA-N

The compound features a complex arrangement of aromatic rings and functional groups that contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound may exhibit several pharmacological effects, including:

- Sodium Channel Inhibition : Preliminary studies suggest that compounds similar to this compound may act as sodium channel blockers, specifically targeting human Nav1.8 sodium channels. This property is significant for managing neuropathic pain conditions, as sodium channels play a crucial role in pain signaling pathways .

- Anti-inflammatory Properties : The presence of the furan ring and chlorophenyl moieties may enhance anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines .

Case Studies

- Neuropathic Pain Models :

- Inflammatory Response :

Predicted Collision Cross Section

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 388.05018 | 189.7 |

| [M+Na]+ | 410.03212 | 205.5 |

| [M+NH4]+ | 405.07672 | 197.5 |

| [M+K]+ | 426.00606 | 198.0 |

| [M-H]- | 386.03562 | 196.8 |

This data illustrates the mass spectrometry characteristics of the compound, which are crucial for understanding its behavior in biological assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.